3-Methyladipic acid

描述

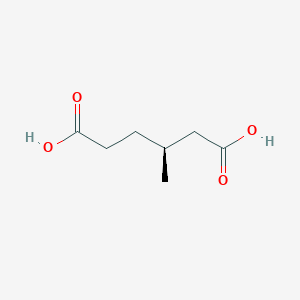

Structure

3D Structure

属性

IUPAC Name |

3-methylhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEOWUNSTUDKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863090 | |

| Record name | 3-Methylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3058-01-3, 623-82-5, 626-70-0, 61898-58-6 | |

| Record name | (±)-3-Methyladipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-Methyladipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methyl-adipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyladipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLADIPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyladipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3-methyladipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyladipic acid chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 3-Methyladipic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a dicarboxylic acid that plays a significant role as a human urinary metabolite. Its presence and concentration are of particular interest in the study of certain metabolic disorders, most notably Adult Refsum disease. This document provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound. It includes detailed tables of its physicochemical properties, spectroscopic data, and experimental protocols for its analysis. Furthermore, this guide presents visual diagrams of its metabolic pathway and a general analytical workflow to aid in research and development.

Chemical Properties and Structure

This compound, also known as 3-methylhexanedioic acid, is a derivative of adipic acid with a methyl group at the C-3 position.[1][2] This substitution introduces a chiral center, resulting in two enantiomers, (R)-3-methyladipic acid and (S)-3-methyladipic acid.[3] The compound is typically available as a racemic mixture.[4] It exists as a white crystalline solid at room temperature and is soluble in water.[4]

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | 3-methylhexanedioic acid[2] |

| Synonyms | 3-Methylhexanedioic acid, β-Methyladipic acid, NSC 22069[4][5] |

| CAS Number | 3058-01-3[5] |

| Molecular Formula | C₇H₁₂O₄[5] |

| Canonical SMILES | CC(CCC(=O)O)CC(=O)O[2] |

| InChI | InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)[2][5] |

| InChIKey | SYEOWUNSTUDKGM-UHFFFAOYSA-N[2][5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 160.17 g/mol [5] |

| Melting Point | 100-102 °C[5] |

| Boiling Point | 230 °C at 30 mmHg[5] |

| Water Solubility | 198.7 g/L at 25.9 °C[1] |

| pKa (Strongest Acidic) | 4.66 ± 0.10 (Predicted)[1] |

| logP | 0.65 (ALOGPS)[6] |

| Physical State | Solid (white fine crystalline powder)[1][4] |

Biological Role and Metabolic Pathway

This compound is a key metabolite in the ω-oxidation pathway of phytanic acid.[7] Phytanic acid is a branched-chain fatty acid that humans acquire through their diet, particularly from meat and dairy products.[5] In individuals with Adult Refsum Disease (ARD), the primary α-oxidation pathway for phytanic acid degradation is deficient due to a defect in the enzyme phytanoyl-CoA hydroxylase.[8][9] Consequently, the alternative ω-oxidation pathway becomes crucial for metabolizing the accumulating phytanic acid.[1][8] This pathway ultimately yields this compound, which is then excreted in the urine.[8] Therefore, urinary levels of this compound can serve as a biomarker for the ω-oxidation of phytanic acid and are often elevated in patients with ARD.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uab.edu [uab.edu]

- 4. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nvkc.nl [nvkc.nl]

- 6. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the 3-Methyladipic Acid Metabolic Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the metabolic pathways involving 3-methyladipic acid (3-MAA), its clinical significance as a biomarker, and the experimental methodologies used for its study.

Introduction

This compound (3-methylhexanedioic acid) is a dicarboxylic acid that serves as a key metabolite in alternative fatty acid oxidation pathways.[1] While typically present at low levels, its accumulation in urine and plasma is indicative of specific inborn errors of metabolism, making it a crucial biomarker for disease diagnosis and monitoring. This guide elucidates the core metabolic pathways, associated pathologies, and the technical protocols for investigating 3-MAA.

Core Metabolic Pathway: ω-Oxidation of Phytanic Acid

The primary route for this compound production in humans is through the ω-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[2] This pathway becomes particularly active when the primary α-oxidation pathway is impaired.

-

Standard Pathway (α-Oxidation): In healthy individuals, phytanic acid is metabolized in the peroxisomes. The enzyme phytanoyl-CoA hydroxylase (PHYH) initiates its breakdown via α-oxidation.

-

Alternative Pathway (ω-Oxidation): When α-oxidation is deficient, the body utilizes the ω-oxidation pathway as a compensatory mechanism.[3] This process involves the oxidation of the terminal methyl group of phytanic acid, followed by successive rounds of β-oxidation. This metabolic route ultimately yields this compound, which is then excreted in the urine.[4][5]

Clinical Relevance and Pathophysiology

Elevated this compound is primarily associated with two metabolic disorders:

Adult Refsum Disease (ARD)

ARD is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, leading to a blockage in the α-oxidation pathway.[6] Consequently, phytanic acid accumulates in plasma and tissues. The ω-oxidation pathway becomes the primary route for phytanic acid metabolism, resulting in a significant increase in urinary 3-MAA excretion.[2] Thus, 3-MAA serves as a critical biomarker for diagnosing ARD and monitoring dietary therapy efficacy.[6]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an inherited disorder of fatty acid oxidation caused by mutations in the ACADM gene.[7][8] This deficiency prevents the body from breaking down medium-chain fatty acids for energy, particularly during fasting.[9][10] While not a primary marker, a general dicarboxylic aciduria, which can include this compound among other dicarboxylic acids, may be observed as the ω-oxidation pathway is upregulated to handle the excess medium-chain fatty acids.

Secondary Carnitine Deficiency

In fatty acid oxidation disorders, the accumulation of acyl-CoA esters can lead to their conjugation with carnitine to form acylcarnitines, which are then excreted.[11] This process can deplete the body's free carnitine pool, leading to a secondary carnitine deficiency.[11][12] This deficiency further impairs the transport of long-chain fatty acids into the mitochondria, exacerbating the metabolic crisis.[13]

Quantitative Data Summary

The following tables summarize quantitative findings from studies on patients with Adult Refsum Disease, highlighting the clinical utility of 3-MAA measurements.

Table 1: ω-Oxidation Pathway Capacity in ARD Patients

| Parameter | Value | Unit | Reference |

| Mean Capacity | 6.9 (Range: 2.8–19.4) | mg PA/day | [6][14] |

| Molar Equivalent | 20.4 (Range: 8.3–57.4) | µmol PA/day | [6][14] |

PA: Phytanic Acid

Table 2: Correlation and Dynamic Changes in ARD Patients

| Parameter | Finding | Details | Reference |

| Plasma PA vs. 3-MAA Excretion | Positive Correlation | r = 0.61; P = 0.03 | [6][15] |

| Effect of 56-hour Fast | Increase in 3-MAA Excretion | 208 ± 58% increase | [6][15] |

| Effect of 56-hour Fast | Increase in Plasma PA | 158% (Range: 125–603%) increase | [6][15] |

| Plasma PA Half-life (New Patient) | 22.4 days | ω-oxidation accounted for 30% of initial PA excretion. | [6] |

PA: Phytanic Acid; 3-MAA: this compound

Implied Signaling Pathway Involvement

While this compound itself is not a known direct signaling molecule, its production is a consequence of metabolic dysregulation that can trigger major signaling cascades. The accumulation of fatty acids and their metabolites, due to defects in oxidation pathways, can lead to lipotoxicity, oxidative stress, and inflammation. These cellular states are known to activate pathways such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, which regulates lipid metabolism, and the PI3K/Akt/mTOR pathway, which is central to cell growth, survival, and metabolism.[16][17][18]

References

- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Showing Compound this compound (FDB022115) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]

- 5. glpbio.com [glpbio.com]

- 6. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 8. ACADM - Wikipedia [en.wikipedia.org]

- 9. ACADM gene: MedlinePlus Genetics [medlineplus.gov]

- 10. ACADM | Rupa Health [rupahealth.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 14. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyladipic Acid: From Discovery to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyladipic acid (3-MAA), a dicarboxylic acid of significant interest in the study of inborn errors of metabolism. This document details the history of its discovery, its biochemical origins, and its crucial role as a biomarker for certain metabolic disorders, most notably Adult Refsum Disease (ARD). Detailed experimental protocols for its synthesis and quantitative analysis in biological fluids are provided, alongside tabulated data and visual representations of its metabolic pathways and analytical workflows to serve as a valuable resource for researchers, clinicians, and professionals in drug development.

Introduction

This compound (3-MAA), systematically known as 3-methylhexanedioic acid, is a seven-carbon dicarboxylic acid.[1] While present in trace amounts in healthy individuals, its accumulation in urine is a key indicator of underlying metabolic dysfunction.[2] Specifically, 3-MAA is a terminal metabolite of the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources.[3][4] In individuals with a compromised α-oxidation pathway for phytanic acid, the alternative ω-oxidation pathway becomes more active, leading to elevated levels of 3-MAA.[3][4] This makes the quantification of 3-MAA a critical tool in the diagnosis and monitoring of peroxisomal disorders such as Adult Refsum Disease.

Discovery and History

The history of this compound is intertwined with the elucidation of fatty acid metabolism and the understanding of rare genetic disorders. While the compound itself was synthesized early in the 20th century, its clinical significance was not recognized until much later.

A key milestone in the history of this compound was its identification as a urinary metabolite in patients with Refsum disease. This autosomal recessive neurological disorder, first described by Sigvald Refsum in the 1940s, is characterized by the accumulation of phytanic acid in tissues and plasma.[5][6] Later research established that the primary metabolic defect in most cases of Refsum disease lies in the α-oxidation of phytanic acid, specifically a deficiency in the enzyme phytanoyl-CoA hydroxylase.[7][8] This blockage of the primary degradation pathway for phytanic acid leads to its metabolism through the alternative ω-oxidation pathway, resulting in the formation and subsequent excretion of this compound.[3][4]

The first documented synthesis of β-methyladipic acid (an older nomenclature for this compound) was reported by Arthur I. Vogel in 1931.[9] This early work laid the foundation for the chemical understanding of this dicarboxylic acid.

Biochemical Pathways and Significance

The metabolic fate of phytanic acid is central to understanding the significance of this compound. In healthy individuals, phytanic acid is primarily metabolized through α-oxidation in the peroxisomes. However, in individuals with defects in this pathway, ω-oxidation becomes a crucial, albeit less efficient, alternative.

α-Oxidation of Phytanic Acid

The α-oxidation pathway is a multi-step process that shortens the branched-chain fatty acid by one carbon atom, allowing it to then enter the β-oxidation pathway. The initial and rate-limiting step is the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[7][10] A deficiency in this enzyme is the hallmark of classic Refsum disease.

ω-Oxidation of Phytanic Acid and Formation of this compound

When α-oxidation is impaired, the body utilizes the ω-oxidation pathway, which typically handles a minor fraction of fatty acid metabolism. This pathway involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. The key enzymes in this pathway are members of the cytochrome P450 family (specifically CYP4A and CYP4F subfamilies), alcohol dehydrogenase, and aldehyde dehydrogenase.[4][11] This process converts phytanic acid into a dicarboxylic acid, which can then undergo β-oxidation from the ω-end. The final product of this alternative degradation route is this compound.[12][13]

References

- 1. tandfonline.com [tandfonline.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Omega oxidation - Wikipedia [en.wikipedia.org]

- 5. aurametrix.weebly.com [aurametrix.weebly.com]

- 6. Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. byjus.com [byjus.com]

- 12. shimadzu.com [shimadzu.com]

- 13. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyladipic Acid and Its Nexus with Phytanic Acid Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker in the alternative omega-oxidation (ω-oxidation) pathway of phytanic acid catabolism. Phytanic acid, a branched-chain fatty acid derived from dietary sources, is primarily metabolized through peroxisomal alpha-oxidation (α-oxidation). In certain inherited metabolic disorders, such as Adult Refsum Disease (ARD) and Zellweger syndrome, defects in the α-oxidation pathway lead to the accumulation of phytanic acid. This accumulation triggers the upregulation of the ω-oxidation pathway, resulting in the increased production and excretion of 3-MAA. This guide provides a comprehensive overview of the intricate relationship between 3-MAA and phytanic acid catabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways.

Phytanic Acid Catabolism: A Dual-Pathway Process

The breakdown of phytanic acid in humans occurs through two principal metabolic routes: the major α-oxidation pathway and the minor ω-oxidation pathway.

Alpha-Oxidation Pathway

Under normal physiological conditions, the vast majority of phytanic acid is metabolized via α-oxidation within the peroxisomes. The β-methyl group on phytanic acid prevents its direct entry into the β-oxidation spiral. Therefore, α-oxidation is a necessary initial step. This multi-enzyme process involves the removal of the carboxyl group as carbon dioxide, shortening the fatty acid chain by one carbon to produce pristanic acid. Pristanic acid can then be activated to pristanoyl-CoA and subsequently undergo peroxisomal β-oxidation.

Omega-Oxidation Pathway

The ω-oxidation pathway serves as an alternative, albeit less efficient, route for phytanic acid degradation. This pathway is primarily active when the α-oxidation pathway is impaired. It involves the oxidation of the terminal methyl group (ω-carbon) of phytanic acid, followed by successive rounds of β-oxidation from the ω-end. This process ultimately yields shorter-chain dicarboxylic acids, with this compound being a prominent end-product excreted in the urine. In individuals with defective α-oxidation, the ω-oxidation pathway can become a significant route for phytanic acid detoxification.[1][2][3]

Clinical Significance in Peroxisomal Disorders

The interplay between these two pathways is of paramount clinical importance in the diagnosis and monitoring of several peroxisomal disorders.

Adult Refsum Disease (ARD)

ARD is an autosomal recessive disorder characterized by a deficiency of the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), the first enzyme in the α-oxidation pathway.[4][5] This enzymatic block leads to the systemic accumulation of phytanic acid in plasma and tissues, resulting in a range of neurological symptoms. In ARD patients, the ω-oxidation pathway is upregulated to compensate for the defective α-oxidation, leading to a significant increase in urinary 3-MAA excretion.[2][6]

Zellweger Syndrome Spectrum

Zellweger syndrome is the most severe of a spectrum of disorders characterized by defects in peroxisome biogenesis. This results in the malfunction of multiple peroxisomal metabolic pathways, including the α-oxidation of phytanic acid. Consequently, patients with Zellweger syndrome also exhibit elevated levels of phytanic acid and increased excretion of 3-MAA.

Data Presentation: Quantitative Levels of Key Metabolites

The following tables summarize the quantitative data for phytanic acid and this compound in healthy individuals and those with relevant peroxisomal disorders.

| Analyte | Matrix | Condition | Concentration Range | Reference(s) |

| Phytanic Acid | Plasma | Healthy Adults | < 10 µmol/L | [7] |

| Phytanic Acid | Plasma | Adult Refsum Disease (untreated) | 100 - >2500 µmol/L | [7] |

| Phytanic Acid | Plasma | Zellweger Syndrome | Elevated, age-dependent | [7] |

| This compound | Urine | Healthy Adults | Detected, but not routinely quantified | [8][9][10] |

| This compound | Urine | Adult Refsum Disease | Significantly elevated | [2] |

Table 1: Concentration Ranges of Phytanic Acid and this compound.

| Study Population | Condition | 3-MAA Excretion (µmol/day) | Plasma Phytanic Acid (µmol/L) | Reference |

| ARD Patients (n=11) | Baseline | 8.3 - 57.4 | 46 - 2336 | [2] |

| ARD Patient (new) | Day 1 | ~40 | ~2500 | [2] |

| ARD Patient (new) | Day 40 | ~10 | ~500 | [2] |

| ARD Patients (n=5) | After 56h fast | Increased by 208 ± 58% | Increased by 158% (125-603%) | [2] |

Table 2: this compound Excretion in Adult Refsum Disease.

Signaling Pathways and Experimental Workflows

Phytanic Acid Catabolism Pathways

The following diagram illustrates the major α-oxidation and minor ω-oxidation pathways for phytanic acid catabolism.

Experimental Workflow: GC-MS Analysis of this compound in Urine

This diagram outlines the general workflow for the quantitative analysis of 3-MAA in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]

The Natural Occurrence of 3-Methyladipic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a seven-carbon dicarboxylic acid that is naturally present in mammalian biological systems. While typically found at low levels, its accumulation is a key biomarker for a specific inborn error of metabolism. This technical guide provides an in-depth overview of the natural occurrence of 3-MAA, its metabolic origins, quantitative levels in biological fluids, and the analytical methodologies used for its detection.

Biosynthesis and Metabolic Significance

The primary route for the formation of this compound in humans is through an alternative pathway for the metabolism of phytanic acid. Phytanic acid is a branched-chain fatty acid obtained from the diet, particularly from dairy products, ruminant fats, and certain fish.

Under normal physiological conditions, phytanic acid is metabolized via alpha-oxidation in the peroxisomes. However, in individuals with Adult Refsum Disease (ARD) , a rare autosomal recessive disorder, the alpha-oxidation pathway is impaired due to a deficiency in the enzyme phytanoyl-CoA hydroxylase [1][2]. This enzymatic block leads to the accumulation of phytanic acid.

To compensate, the body utilizes a secondary, normally minor, metabolic route known as omega-oxidation (ω-oxidation) , which occurs in the endoplasmic reticulum[3][4]. This pathway involves the oxidation of the terminal methyl group of phytanic acid. The resulting dicarboxylic acid derivative then undergoes a series of beta-oxidation cycles from the omega end, ultimately yielding this compound as a final metabolite, which is then excreted in the urine[1]. The activity of this ω-oxidation pathway is approximately doubled in patients with ARD compared to healthy individuals.

Metabolic Pathway of Phytanic Acid to this compound

The conversion of phytanic acid to this compound via the ω-oxidation pathway involves several enzymatic steps. The initial and rate-limiting step is the hydroxylation of the terminal methyl group, catalyzed by a cytochrome P450 enzyme. This is followed by the action of alcohol and aldehyde dehydrogenases to form a dicarboxylic acid, which then enters the peroxisomal beta-oxidation pathway.

Quantitative Data on this compound Occurrence

The concentration of this compound in biological fluids is a critical diagnostic indicator for Adult Refsum Disease. The following tables summarize the quantitative data available in the literature.

| Population | Biological Matrix | Concentration of this compound | Reference |

| Healthy Controls | Urine | 3.4 mg/g creatinine (B1669602) | |

| Heterozygotes for ARD | Urine | 5.2 mg/g creatinine (not significantly different from controls) | |

| Patients with ARD | Urine | Significantly elevated (baseline levels are ~50% higher than controls) | |

| Patients with ARD (Fasting) | Urine | Excretion increased by 208 ± 58% after a 56-hour fast | |

| Healthy Controls (after Phytanic Acid load) | Urine | ~500% increase within 14 hours of ingesting 187.5 mg of phytanic acid |

Table 1: Urinary Concentrations of this compound.

Note: Data on the concentration of this compound in the blood of healthy individuals and ARD patients is limited in the available literature, although its presence in blood has been confirmed.

| Parameter | Value | Biological Context | Reference |

| Capacity of ω-oxidation pathway | 6.9 (range: 2.8–19.4) mg of phytanic acid metabolized per day | In patients with Adult Refsum Disease | |

| Correlation of 3-MAA excretion with plasma phytanic acid | r = 0.61 (P = 0.03) | In patients with Adult Refsum Disease |

Table 2: Kinetic and Capacity Data of the ω-Oxidation Pathway.

Role in Cellular Signaling

Current research has primarily focused on the role of this compound as a metabolic byproduct and a biomarker for Adult Refsum Disease. As of now, there is no significant evidence to suggest a direct role for this compound in specific cellular signaling pathways. Its biological significance appears to be intrinsically linked to the metabolic state of phytanic acid oxidation.

Experimental Protocols

The quantitative analysis of this compound in biological fluids, particularly urine, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol synthesized from standard methods for urinary organic acid analysis.

Protocol: Quantification of this compound in Urine by GC-MS

1. Sample Preparation and Extraction

-

Sample Collection: Collect a random or 24-hour urine sample. For spot urine samples, it is crucial to normalize the results to creatinine concentration. Store samples at -20°C or lower until analysis.

-

Internal Standard Addition: To a defined volume of urine (e.g., 1-2 mL), add a known amount of a suitable internal standard. A deuterated analog of this compound would be ideal, but other non-endogenous dicarboxylic acids like heptadecanoic acid can also be used.

-

Acidification: Acidify the urine sample to a pH of less than 2 by adding a strong acid (e.g., 5M HCl).

-

Extraction: Extract the organic acids from the acidified urine using a water-immiscible organic solvent such as ethyl acetate. Perform the extraction twice, vortexing thoroughly each time.

-

Drying: Combine the organic extracts and dry them under a stream of nitrogen gas, with gentle heating if necessary.

2. Derivatization

To increase the volatility and thermal stability of the dicarboxylic acids for GC analysis, a derivatization step is essential. Silylation is a common and effective method.

-

Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylating agent. Pyridine is often used as a catalyst.

-

Procedure: To the dried extract, add the derivatization reagents (e.g., 75 µL of BSTFA and 20 µL of pyridine). Cap the vial tightly and heat at 60-80°C for 15-30 minutes to ensure complete derivatization.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample in split or splitless mode.

-

Temperature Program: An initial oven temperature of around 70-80°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of approximately 280-300°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Can be run in full scan mode to identify a range of organic acids or in Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and the internal standard for higher sensitivity.

-

Ions to Monitor (for SIM): Specific fragment ions characteristic of the trimethylsilyl (B98337) derivative of this compound should be selected.

-

4. Data Analysis

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations, also derivatized in the same manner. The concentration of 3-MAA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalization: For spot urine samples, express the final concentration of this compound relative to the creatinine concentration (e.g., in mg/g creatinine or mmol/mol creatinine).

Conclusion

This compound is a naturally occurring dicarboxylic acid in human biological systems, primarily arising from the ω-oxidation of phytanic acid. Its presence at elevated levels in urine is a hallmark of Adult Refsum Disease, making it a critical biomarker for the diagnosis and monitoring of this condition. While its direct role in cellular signaling remains to be elucidated, the understanding of its metabolic pathway and the ability to accurately quantify its levels are of significant importance for researchers and clinicians in the field of metabolic disorders. The provided methodologies and data serve as a comprehensive resource for professionals engaged in the study of fatty acid metabolism and related pathologies.

References

3-Methyladipic Acid: A Technical Overview for Researchers

CAS Number: 3058-01-3

This technical guide provides an in-depth overview of 3-Methyladipic acid, a dicarboxylic acid that serves as a key biomarker in the alternative metabolic pathway for phytanic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its biochemical significance, physicochemical properties, and relevant experimental methodologies.

Introduction

This compound is an alpha,omega-dicarboxylic acid, specifically adipic acid substituted with a methyl group at the C-3 position[1]. It is primarily known as a metabolite of phytanic acid, a branched-chain fatty acid obtained from the diet[2]. While typically a minor metabolite, its role becomes significant in the context of Adult Refsum Disease (ARD), an inherited metabolic disorder. In ARD, the primary alpha-oxidation pathway for phytanic acid is deficient, leading to an increased reliance on the alternative omega-oxidation pathway, which results in the production and urinary excretion of this compound[2][3]. Consequently, urinary levels of this compound are a valuable biomarker for monitoring the ω-oxidation of phytanic acid in these patients[2].

Synonyms

This compound is known by several other names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided in the table below.

| Synonym |

| 3-Methylhexanedioic acid |

| (+/-)-3-Methyladipic acid |

| 3-Methyladipate |

| b-Methyladipic acid |

| beta-Methyl-adipic acid |

| NSC 22069 |

| FA 7:1;O2 |

| 3-methyl-hexanedioate |

| Hexanedioic acid, 3-methyl- |

Physicochemical and Biochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below, covering its physical, chemical, and biochemical properties.

Table 1: General and Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 3058-01-3 |

| Melting Point | 100-102 °C |

| Boiling Point | 230 °C at 30 mmHg |

| Water Solubility | 198.7 g/L at 25.9 °C |

| pKa | 4.66 ± 0.10 |

| Appearance | White to almost white powder to crystal |

Table 2: Solubility Data

| Solvent | Solubility |

| DMF | 14 mg/ml |

| DMSO | 12 mg/ml |

| Ethanol | 5 mg/ml |

| PBS (pH 7.2) | 5 mg/ml |

Table 3: Biochemical Data in Adult Refsum Disease (ARD)

| Parameter | Value |

| Capacity of ω-oxidation pathway | 6.9 (2.8-19.4) mg PA/day |

| Correlation of 3-MAA excretion with plasma PA levels | r = 0.61 (P = 0.03) |

| Increase in 3-MAA excretion during a 56h fast | 208 ± 58% |

| Increase in plasma PA during a 56h fast | 158 (125-603)% |

Data sourced from a study on patients with Adult Refsum Disease by Wierzbicki et al., 2003.[4]

Metabolic Pathway and Significance

In healthy individuals, the branched-chain fatty acid phytanic acid is primarily metabolized via alpha-oxidation in the peroxisomes. However, in patients with Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this pathway. As a result, the body utilizes an alternative, minor pathway called omega-oxidation, which takes place in the smooth endoplasmic reticulum. This pathway leads to the formation of this compound, which is then excreted in the urine. The diagram below illustrates this metabolic route.

Caption: Metabolic pathways of phytanic acid.

Experimental Protocols

The quantification of this compound, particularly in urine, is crucial for the diagnosis and monitoring of patients with Adult Refsum Disease. Below are detailed methodologies for sample analysis and clinical investigation.

Quantification of this compound in Urine by GC-MS

This protocol describes a general method for the analysis of organic acids in urine, which is applicable for this compound.

-

Sample Preparation and Extraction:

-

Urine samples are collected and stored at -20°C until analysis.

-

An aliquot of urine is normalized to a fixed creatinine (B1669602) equivalent to account for variations in hydration.

-

The sample is acidified to protonate the organic acids.

-

Liquid-liquid extraction is performed using an organic solvent such as ethyl acetate (B1210297) or diethyl ether to separate the organic acids from the aqueous urine matrix. "Salting out" with sodium chloride can improve extraction efficiency.

-

-

Derivatization:

-

The extracted organic acids are dried, typically under a stream of nitrogen.

-

To increase volatility for gas chromatography, the dried extract is derivatized. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC): A capillary column suitable for organic acid analysis (e.g., a DB-5 or equivalent) is used.

-

Injection: A small volume of the derivatized sample is injected in splitless mode.

-

Temperature Program: An oven temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).

-

Mass Spectrometer (MS): The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of this compound, which provides higher sensitivity and specificity.

-

-

Quantification:

-

A calibration curve is generated using standards of this compound of known concentrations that have undergone the same extraction and derivatization process.

-

An internal standard (a structurally similar compound not present in the sample) is added at the beginning of the sample preparation to correct for variations in extraction efficiency and injection volume.

-

The concentration of this compound in the urine sample is calculated by comparing its peak area to that of the internal standard and referencing the calibration curve.

-

Clinical Study Protocol: Assessing ω-Oxidation in ARD Patients

The following experimental workflow is based on the study by Wierzbicki et al. (2003) to evaluate the metabolism of phytanic acid and the excretion of this compound in patients with Adult Refsum Disease.

Caption: Workflow for a clinical study on 3-MAA in Refsum Disease.

This guide provides a foundational understanding of this compound for research and drug development professionals. The provided data and protocols can serve as a starting point for further investigation into its role in metabolic disorders and as a potential therapeutic target or biomarker.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 3-Methyladipic Acid

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of 3-Methyladipic acid, a molecule of interest in various research and drug development endeavors. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering critical data and methodologies to inform formulation strategies and experimental design.

Introduction

This compound, a dicarboxylic acid, presents unique opportunities and challenges in formulation development due to its physicochemical properties. A thorough understanding of its solubility in various solvent systems and its chemical stability under different conditions is paramount for its successful application. This guide consolidates available data on its solubility, outlines experimental protocols for its determination and assessment of its stability, and provides insights into its behavior in solution.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12O4 | [1] |

| Molecular Weight | 160.17 g/mol | [2] |

| Melting Point | 100-102 °C | [2] |

| pKa | 4.66 ± 0.10 (Predicted) | [3] |

| Appearance | White to off-white crystalline powder | [3] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration during formulation development. The following table summarizes the known quantitative solubility data for this compound in various solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

| Water | 198.7 (as g/L) | 25.9 | |

| Dimethylformamide (DMF) | 14 | Not Specified | |

| Dimethyl sulfoxide (B87167) (DMSO) | 12 | Not Specified | |

| Ethanol | 5 | Not Specified | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 | Not Specified |

Note: For solvents where the temperature was not specified, the data should be considered at standard laboratory conditions (approximately 20-25 °C). The significant solubility in water suggests its hydrophilic nature, attributed to the two carboxylic acid functional groups capable of hydrogen bonding. The solubility in polar aprotic solvents like DMF and DMSO is also noteworthy.

Chemical Stability of this compound

As of the date of this guide, specific experimental data on the chemical stability of this compound in various solvents is limited in publicly available literature. However, as a dicarboxylic acid, its stability can be influenced by factors such as pH, temperature, and the presence of reactive species.

Potential degradation pathways could include:

-

Decarboxylation: At elevated temperatures, dicarboxylic acids can undergo decarboxylation, although this typically requires harsh conditions.

-

Esterification: In the presence of alcohols and an acid catalyst, this compound can form esters.

-

Oxidation: While generally stable, strong oxidizing agents could potentially lead to degradation.

It is crucial to conduct formal stability studies to establish the degradation profile of this compound in the specific solvent systems and conditions relevant to its intended application.

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This section outlines a standard protocol for determining the equilibrium solubility of this compound.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Carefully withdraw a precise aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.

Caption: Workflow for developing a stability-indicating analytical method.

Methodology:

-

Method Development: Develop a robust HPLC method capable of separating this compound from potential impurities and degradation products. A reversed-phase column with a suitable mobile phase (e.g., a mixture of an aqueous buffer and acetonitrile (B52724) or methanol) is a common starting point.

-

Forced Degradation Studies: Subject solutions of this compound to various stress conditions to intentionally induce degradation. These conditions typically include:

-

Acidic and Basic Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Expose the sample to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Stress: Store the sample at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

-

-

Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if it can resolve the parent peak from all significant degradation product peaks. The method should then be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The available data indicates good aqueous solubility, with moderate solubility in some polar organic solvents. While specific stability data is currently lacking, this guide presents standardized protocols for its rigorous evaluation. The information and methodologies contained herein are intended to empower researchers and formulation scientists to make informed decisions in the development of products containing this compound. Further experimental investigation is highly recommended to build a more comprehensive profile of this promising molecule.

References

theoretical vs. experimental properties of 3-Methyladipic acid

An In-depth Technical Guide to 3-Methyladipic Acid: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-MAA), also known as 3-methylhexanedioic acid, is a dicarboxylic acid and a significant human metabolite.[1] Its presence and concentration in biological fluids are of considerable interest in the medical and scientific communities, primarily as a biomarker for certain metabolic disorders.[2] Structurally, it is a derivative of adipic acid with a methyl group at the C-3 position.[1]

This technical guide provides a comprehensive comparison of the theoretical (computed) and experimental properties of this compound. It includes an examination of its physicochemical characteristics, spectroscopic data, biological role, and detailed protocols for its synthesis and quantification. This document is intended to serve as a core reference for researchers engaged in metabolic studies, biomarker discovery, and related fields.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to understanding its behavior in biological and chemical systems. While experimental data provides a ground-truth measurement, theoretical predictions offer valuable insights, especially in the early stages of research. A comparison of these values is presented below.

Table 1: Comparison of Theoretical and Experimental Physicochemical Properties of this compound

| Property | Theoretical / Predicted Value | Experimental Value |

| Molecular Formula | C₇H₁₂O₄ | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol [3] | 160.17 g/mol |

| Physical Appearance | - | White to almost white crystalline powder.[1] |

| Melting Point | - | 100-102 °C[1] |

| Boiling Point | - | 230 °C (at 30 mmHg)[1] |

| Water Solubility | 16.8 g/L (ALOGPS) | Not Available[4] |

| pKa (Strongest Acidic) | 4.04 (ChemAxon) | Not Available[4] |

| LogP (Octanol-Water) | 0.65 (ALOGPS) | Not Available[4] |

| Solubility (Organic) | - | Soluble in DMSO (12 mg/mL), DMF (14 mg/mL), Ethanol (5 mg/mL), and PBS pH 7.2 (5 mg/mL).[1][2] |

Note: "Not Available" indicates that while the property has been measured, a specific value was not found in the cited literature.

Spectroscopic Properties

Spectroscopic analysis is critical for the structural elucidation and identification of this compound.

Table 2: Summary of Key Spectroscopic Data for this compound

| Technique | Data Type | Key Features & Observations | Source |

| Mass Spectrometry (MS) | Experimental | GC-MS data is available, often showing characteristic fragments resulting from the loss of water, carboxyl groups, and cleavage of the carbon chain. | [3] |

| Infrared (IR) Spectroscopy | Experimental | Spectra show a very broad absorption band for the O-H stretch of the carboxylic acid groups (~2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O stretch (~1700 cm⁻¹). | [3] |

| ¹H NMR Spectroscopy | Experimental | Spectra available, but detailed peak assignments are not publicly indexed. Predicted shifts are provided in Table 3. | [3][5] |

| ¹³C NMR Spectroscopy | Experimental | Spectra available, but detailed peak assignments are not publicly indexed. Predicted shifts are provided in Table 3. | [3][6] |

Predicted NMR Data

In the absence of publicly assigned experimental NMR data, theoretical predictions based on chemical shift rules provide a useful reference for spectral interpretation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Atom Number(s) | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1, 6 | -COOH | 10.0 - 12.0 (broad s) | ~179 |

| 2 | -CH₂- | ~2.4 (t) | ~39 |

| 3 | -CH- | ~2.2 (m) | ~33 |

| 4 | -CH₂- | ~1.7 (m) | ~30 |

| 5 | -CH₂- | ~2.3 (t) | ~31 |

| 7 (Methyl) | -CH₃ | ~1.0 (d) | ~19 |

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions. (s=singlet, d=doublet, t=triplet, m=multiplet).

Biological Significance & Metabolic Pathway

This compound is primarily known as a metabolite derived from the catabolism of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[4] In healthy individuals, phytanic acid is metabolized via α-oxidation. However, in patients with Adult Refsum Disease, a genetic disorder where the α-oxidation pathway is deficient, an alternative pathway, ω-oxidation, becomes significant.[4] This pathway results in the production of dicarboxylic acids, with this compound being a key terminal metabolite excreted in the urine.[4] Consequently, elevated urinary levels of 3-MAA serve as a crucial diagnostic biomarker for this condition.[2] The rate of 3-MAA excretion has been shown to correlate with plasma phytanic acid levels.[7]

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate study of this compound.

Quantification in Biological Samples (Urine) by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying organic acids in biological fluids. The protocol involves extraction, derivatization to increase volatility, and subsequent analysis.

Methodology:

-

Sample Collection & Normalization:

-

Collect a first or second morning urine sample. Store at -20°C until analysis.

-

Determine the creatinine (B1669602) concentration of the sample to normalize the volume used, accounting for variations in patient hydration. A typical loading is urine volume equivalent to 0.25-0.5 mg of creatinine.

-

-

Internal Standard Addition:

-

Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-MAA or a non-endogenous dicarboxylic acid like heptadecanedioic acid) to the normalized urine sample.

-

-

Extraction:

-

Acidify the sample to a pH of ~1-2 using HCl.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2-3 volumes of ethyl acetate).

-

Vortex thoroughly for 2 minutes and centrifuge to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice, pooling the organic layers.

-

-

Drying and Derivatization:

-

Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas.

-

To the dried residue, add a derivatization agent to convert the non-volatile carboxylic acids into volatile esters. A common agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

-

Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

GC Column: Use a non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Oven Program: Start at a low temperature (e.g., 70°C, hold 2 min), ramp at 10-20°C/min to a final temperature of ~280-300°C, and hold for 5-10 minutes.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions for 3-MAA-TMS ether and the internal standard.

-

-

Data Analysis:

-

Identify the 3-MAA peak based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

-

Representative Chemical Synthesis

While various synthetic routes exist, a common approach for producing adipic acid analogues is through the oxidation of a corresponding cyclic ketone. The following protocol is a representative method adapted from general procedures for adipic acid synthesis.

Reaction: Oxidation of 3-methylcyclohexanone.

Methodology:

-

Reactor Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylcyclohexanone.

-

-

Oxidant Preparation:

-

Prepare the oxidizing agent. A common and effective agent is a solution of potassium permanganate (B83412) (KMnO₄) in an acidic aqueous solution (e.g., dilute sulfuric acid). Alternatively, nitric acid can be used but generates NOx gases.

-

-

Oxidation Reaction:

-

Slowly add the oxidizing solution to the stirred ketone. The reaction is exothermic and may require an ice bath to maintain the temperature between 30-40°C.

-

After the initial addition, the mixture is typically heated to reflux (around 100°C) for 1-2 hours to ensure the reaction goes to completion. The disappearance of the purple permanganate color indicates the consumption of the oxidant.

-

-

Workup and Quenching:

-

Cool the reaction mixture to room temperature.

-

If permanganate was used, the brown manganese dioxide (MnO₂) precipitate must be removed. This can be done by adding a quenching agent like sodium bisulfite until the solution is colorless, followed by filtration.

-

-

Isolation and Purification:

-

Transfer the clear filtrate to a beaker and cool it in an ice bath.

-

This compound, being less soluble in cold water, will crystallize out of the solution.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any residual acid or salts.

-

-

Drying and Characterization:

-

Dry the product in a desiccator or a low-temperature oven.

-

Determine the yield and confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

-

Conclusion

This compound is a molecule of significant diagnostic importance. This guide has synthesized available theoretical and experimental data to provide a holistic overview for researchers. While core experimental properties like melting and boiling points are well-documented, a notable gap exists in the public availability of experimentally determined pKa, logP, and fully assigned NMR spectra. The provided predicted values and representative protocols serve as a robust starting point for further investigation, highlighting the synergy between computational chemistry and experimental validation in modern scientific research.

References

- 1. This compound | 3058-01-3 [amp.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB022115) - FooDB [foodb.ca]

- 5. This compound(3058-01-3) 1H NMR [m.chemicalbook.com]

- 6. This compound(3058-01-3) 13C NMR spectrum [chemicalbook.com]

- 7. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Methyladipic Acid for Research Applications: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methyladipic acid, a dicarboxylic acid of interest in various research fields. The following sections offer a comparative overview of different synthetic strategies, in-depth experimental procedures, and characterization data to guide researchers in obtaining this compound for their studies.

Introduction

This compound (3-MAA) is a seven-carbon dicarboxylic acid. It is a known metabolite and has been studied in the context of various metabolic pathways. For research purposes, a reliable and well-characterized source of 3-MAA is crucial. This document outlines established methods for its chemical synthesis.

Physicochemical and Spectroscopic Data

Prior to synthesis, it is essential to be familiar with the physical and analytical characteristics of the target compound.

| Property | Value | Reference |

| CAS Number | 3058-01-3 | [1][2] |

| Molecular Formula | C₇H₁₂O₄ | [2] |

| Molecular Weight | 160.17 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 100-102 °C | |

| Boiling Point | 230 °C at 30 mmHg | |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and acetone. |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and can be used to confirm the structure.

-

¹³C NMR: Key for confirming the carbon framework of the molecule.

-

IR Spectroscopy: Characteristic peaks for the carboxylic acid functional groups are expected.

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern.

Comparative Synthesis Methods

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. Below is a summary of common approaches.

| Starting Material | Reaction Type | Oxidizing/Key Reagent | Reported Yield | Purity | Key Considerations |

| 3-Methylcyclohexanone (B152366) | Oxidation | Nitric Acid | Moderate to Good | Good | Strong acid handling required. Potential for side reactions. |

| 3-Methylcyclohexanol | Oxidation | Potassium Permanganate | Variable | Good | Requires careful control of reaction conditions to avoid over-oxidation. |

| 3-Methylcyclohexene (B1581247) | Ozonolysis | Ozone | Good | High | Requires specialized ozonolysis equipment. Reductive or oxidative work-up determines the final product. |

| p-Cresol | Multi-step | Various | Variable | Good | Longer synthetic route involving multiple transformations. |

Detailed Experimental Protocols

The following are detailed protocols for two common methods for the synthesis of this compound.

Protocol 1: Oxidation of 3-Methylcyclohexanone with Nitric Acid

This protocol is adapted from established procedures for the oxidation of cyclic ketones to dicarboxylic acids.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via oxidation of 3-methylcyclohexanone.

Materials:

-

3-Methylcyclohexanone

-

Concentrated Nitric Acid (70%)

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Büchner funnel and filter flask

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add 50 mL of concentrated nitric acid.

-

Addition of Substrate: Slowly add 10.0 g (0.089 mol) of 3-methylcyclohexanone to the nitric acid with vigorous stirring. The addition should be done in small portions to control the initial exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The reaction mixture will turn reddish-brown due to the evolution of nitrogen oxides. Caution: This reaction should be performed in a well-ventilated fume hood as toxic nitrogen oxide gases are evolved.

-

Work-up: After the reflux period, cool the reaction mixture to room temperature and then further cool it in an ice bath for 1-2 hours to induce crystallization.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with small portions of ice-cold water to remove any residual nitric acid.

-

Drying: Dry the purified this compound in a desiccator over a suitable drying agent or in a vacuum oven at low heat.

-

Characterization: Determine the melting point and obtain spectroscopic data (NMR, IR, MS) to confirm the identity and purity of the product.

Expected Yield: The yield can vary but is typically in the range of 60-70%.

Protocol 2: Ozonolysis of 3-Methylcyclohexene

This method provides a high-yield route to this compound via oxidative cleavage of the double bond in 3-methylcyclohexene.

Reaction Pathway Diagram:

Caption: Reaction pathway for the synthesis of this compound via ozonolysis.

Materials:

-

3-Methylcyclohexene

-

Methanol (B129727) or Dichloromethane (B109758) (solvent)

-

Ozone (from an ozone generator)

-

Hydrogen peroxide (30% solution)

-

Sodium bicarbonate

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Ozonolysis apparatus (including a reaction vessel with a gas inlet tube and a cold trap)

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Ozonolysis: Dissolve 9.6 g (0.1 mol) of 3-methylcyclohexene in 100 mL of methanol or dichloromethane in the ozonolysis reaction vessel. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge: After the reaction is complete, bubble nitrogen or oxygen through the solution to remove the excess ozone.

-

Oxidative Work-up: Slowly add 30 mL of 30% hydrogen peroxide to the reaction mixture while maintaining the cold temperature. Allow the mixture to warm to room temperature and stir overnight.

-

Quenching: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid and decompose any remaining peroxides.

-

Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

-

Characterization: Confirm the structure and purity of the final product by melting point determination and spectroscopic analysis.

Expected Yield: Yields for ozonolysis reactions followed by oxidative work-up are typically good, often exceeding 80%.

Safety Precautions

-

Always work in a well-ventilated fume hood, especially when handling concentrated nitric acid and ozone.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ozone is toxic and an explosion hazard in high concentrations. Ensure the ozonolysis setup is properly assembled and vented.

-

Reactions with strong oxidizing agents can be highly exothermic. Use appropriate cooling and add reagents slowly.

Conclusion

The synthesis of this compound can be achieved through various methods, with the oxidation of 3-methylcyclohexanone and the ozonolysis of 3-methylcyclohexene being two reliable options for research purposes. The choice of method will depend on the available resources and the desired scale of the synthesis. The protocols provided here, along with the characterization data, should serve as a valuable guide for researchers in the successful preparation of this compound.

References

Application Note and Protocols for the Quantification of 3-Methyladipic Acid in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that is typically present in low concentrations in human urine. Its clinical significance lies primarily in its role as a biomarker for certain inborn errors of metabolism. Notably, urinary levels of this compound are elevated in patients with Adult Refsum Disease (ARD).[1] ARD is a rare autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for the α-oxidation of phytanic acid.

In individuals with ARD, an alternative metabolic pathway, ω-oxidation, becomes more active to compensate for the defective α-oxidation. This pathway leads to the formation of dicarboxylic acids, with this compound being a key terminal metabolite that is subsequently excreted in the urine.[1][2] Therefore, the quantification of this compound in urine is a valuable tool for the diagnosis and monitoring of Adult Refsum Disease.

This document provides detailed protocols for the quantification of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and an overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. It also includes reference ranges for this compound in healthy individuals and patients with Adult Refsum Disease.

Quantitative Data

The concentration of this compound in urine can vary significantly between healthy individuals and those with metabolic disorders such as Adult Refsum Disease. The following table summarizes typical quantitative data.

| Population | Analyte | Matrix | Method | Concentration Range (mmol/mol creatinine) | Reference |

| Healthy Pediatric | This compound | Urine | GC-MS | < 5 | [3] |

| Adult Refsum Disease | This compound | Urine | GC-MS | Significantly elevated, correlates with plasma phytanic acid levels | [1] |

Note: Urinary excretion of organic acids is often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.

Metabolic Pathway of this compound Formation in Adult Refsum Disease

In healthy individuals, phytanic acid is primarily metabolized through α-oxidation. However, in Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this pathway. Consequently, the alternative ω-oxidation pathway is upregulated, leading to the production and excretion of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of organic acids in urine. The following protocol outlines the key steps for sample preparation and analysis.

1. Sample Collection and Storage:

-

Collect a random or first-morning urine sample in a clean, sterile container.

-

For quantitative analysis, it is recommended to collect a 24-hour urine sample.

-

Store the urine sample at -20°C or lower until analysis to prevent degradation of organic acids.

2. Materials and Reagents:

-

Urine sample

-

Internal Standard (e.g., pentadecanoic acid)

-

0-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

n-Hexane

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

3. Sample Preparation Workflow:

4. Detailed Sample Preparation Procedure:

-

Thaw the frozen urine sample at room temperature.

-

Centrifuge the urine sample to remove any particulate matter.

-

Transfer a specific volume of the supernatant (e.g., 1 mL) to a glass tube.

-

Add a known amount of the internal standard.

-

Acidify the urine sample to a pH below 2 with hydrochloric acid.

-

Saturate the sample with sodium chloride to improve extraction efficiency.

-

Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction process for better recovery.

-

Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen.

-

For the derivatization of keto-acids, add a solution of PFBHA in pyridine and incubate.

-

Subsequently, add BSTFA with 1% TMCS to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters. Incubate at a controlled temperature (e.g., 70°C) for a specified time.

-

After cooling, the derivatized sample is ready for injection into the GC-MS system.

5. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

-

Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Analyzer: A quadrupole or ion trap mass analyzer.

-

Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ions of this compound and the internal standard, which provides higher sensitivity and specificity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Overview

LC-MS/MS offers a faster and often more sensitive alternative to GC-MS for the analysis of urinary organic acids, and it typically requires less extensive sample preparation as derivatization is often not necessary.

1. Sample Preparation:

-